

Process Chemistry Guide: Synthesis of 3- [(Dimethylamino)methyl]-5-methylaniline

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Compound of Interest

Compound Name:	3-[(Dimethylamino)methyl]-5-methylaniline
CAS No.:	884341-48-4
Cat. No.:	B1375473

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Executive Summary

Target Molecule: **3-[(Dimethylamino)methyl]-5-methylaniline** CAS Registry Number: 1019132-94-3 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

This technical guide details the synthesis and characterization of **3-[(Dimethylamino)methyl]-5-methylaniline**, a critical pharmacophore used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso). The molecule serves as the solvent-exposed "tail" in kinase inhibitors, providing essential solubility and binding interactions within the ATP-binding pocket.

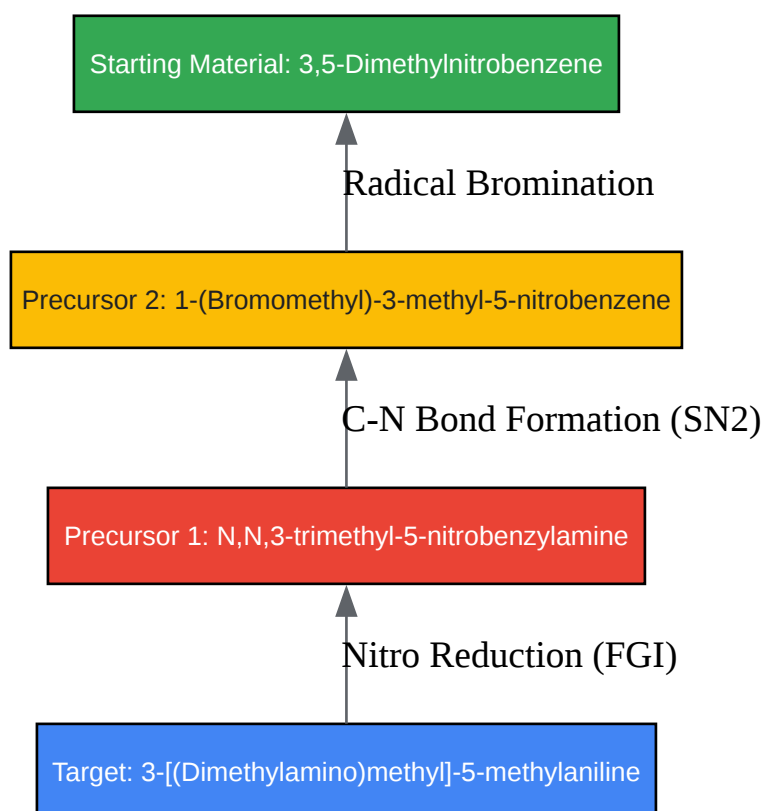
The protocol outlined below utilizes a robust, scalable 3-step synthetic route starting from commercially available 3,5-dimethylnitrobenzene. This route is preferred in industrial process chemistry for its cost-efficiency compared to reductive amination routes starting from expensive aldehydes.

Retrosynthetic Analysis

To design a high-yield synthesis, we disconnect the target molecule at the functional groups most susceptible to late-stage introduction.

Strategic Disconnections:

- Amine (Aniline) Formation: The aromatic amine is best generated via reduction of a nitro precursor to avoid oxidation issues during earlier steps.
- Benzylic Amine Formation: The dimethylamino group is introduced via nucleophilic substitution on a benzylic halide.
- Benzylic Halide: Generated via radical halogenation of the methyl group.



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Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back to the xylene derivative.

Detailed Experimental Protocol

Stage 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective mono-bromination of 3,5-dimethylnitrobenzene. Critical Quality Attribute (CQA): Controlling the ratio of mono-bromo vs. di-bromo products.

- Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
- Solvent: Acetonitrile (ACN) or CCl₄ (historical, now avoided due to toxicity). ACN is preferred for green chemistry compliance.

Protocol:

- Charge a reaction vessel with 3,5-dimethylnitrobenzene (15.1 g, 100 mmol) and anhydrous Acetonitrile (150 mL).
- Add N-Bromosuccinimide (18.7 g, 105 mmol) and Azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).
- Degas: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (radical scavenger).
- Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.^[1]
- Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
- Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize from heptane/ethanol or perform flash chromatography if high purity is required immediately.
 - Target Intermediate: 1-(bromomethyl)-3-methyl-5-nitrobenzene.

Stage 2: Nucleophilic Substitution (Amination)

Objective: Displacement of the bromide with dimethylamine.

- Reagents: Stage 1 Bromide (1.0 eq), Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0 eq), K_2CO_3 (2.0 eq).
- Solvent: THF or DMF.

Protocol:

- Dissolve the benzyl bromide intermediate (23.0 g, 100 mmol) in THF (200 mL).
- Cool to 0°C. Add K_2CO_3 (27.6 g, 200 mmol).
- Dropwise add Dimethylamine solution (150 mL of 2.0 M in THF, 300 mmol). Caution: Exothermic.
- Allow to warm to room temperature and stir for 12 hours.
- Workup: Filter inorganic salts. Concentrate the filtrate.
- Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL).
- Wash the organic layer with Brine, dry over Na_2SO_4 , and concentrate.
 - Target Intermediate: N,N,3-trimethyl-5-nitrobenzylamine.

Stage 3: Nitro Reduction (Chemoselective)

Objective: Reduction of the nitro group to the aniline without cleaving the benzylic amine.

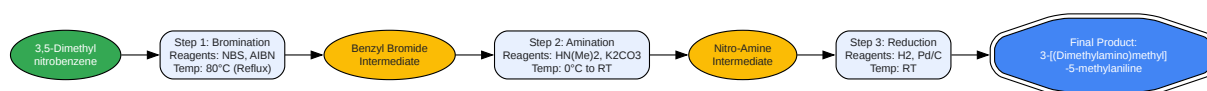
- Method: Iron/Ammonium Chloride (Bechamp Reduction) or Catalytic Hydrogenation.
- Selected Method: Pd/C Hydrogenation (Cleanest profile).

Protocol:

- Dissolve the nitro-amine intermediate (19.4 g, 100 mmol) in Methanol (200 mL).
- Add 10% Pd/C catalyst (1.0 g, ~5 wt% loading).
- Hydrogenation: Place under H_2 atmosphere (balloon pressure or 30 psi in a Parr shaker).

- Stir at room temperature for 4–8 hours. Monitor consumption of starting material by LC-MS.
- Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.
- Concentrate the filtrate to yield the crude aniline.
- Final Purification: Distillation under high vacuum or conversion to the HCl salt for crystallization.

Reaction Workflow Diagram



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Figure 2: Step-by-step reaction workflow from starting material to final aniline.

Characterization & Data Analysis

To validate the synthesis, the following analytical data must be confirmed.

Quantitative Data Summary

Parameter	Value / Range	Notes
Physical State	Pale yellow oil or low-melting solid	Darkens upon air exposure (oxidation).
Boiling Point	~140-145°C @ 0.5 mmHg	Estimated based on similar anilines.
Overall Yield	55% - 65%	Calculated over 3 steps.[2]
Purity (HPLC)	>98.5%	Required for pharmaceutical use.[1]

Spectroscopic Data (Expected)

^1H NMR (400 MHz, DMSO- d_6):

- δ 6.45 (s, 1H): Aromatic proton (between methyl and amine).
- δ 6.38 (s, 1H): Aromatic proton (between amine and CH_2NMe_2).
- δ 6.30 (s, 1H): Aromatic proton (between methyl and CH_2NMe_2).
- δ 4.95 (br s, 2H): $-\text{NH}_2$ protons (Exchangeable with D_2O).
- δ 3.25 (s, 2H): Ar- CH_2 -N (Benzylic methylene).
- δ 2.15 (s, 3H): Ar- CH_3 (Methyl group).
- δ 2.10 (s, 6H): $-\text{N}(\text{CH}_3)_2$ (Dimethylamino group).

Mass Spectrometry (ESI+):

- $[\text{M}+\text{H}]^+$: 165.13 m/z.
- Fragmentation: Loss of $-\text{N}(\text{CH}_3)_2$ (45 Da) is common in MS/MS.

Safety & Troubleshooting (E-E-A-T)

Critical Safety Controls

- Benzyl Bromide (Step 1 Intermediate): This compound is a potent lachrymator (tear gas agent). All operations involving the crude bromide must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alcoholic amine solution to quench residues before removal from the hood.
- Exotherm Control (Step 2): The addition of dimethylamine to the bromide is exothermic. Temperature control (0°C) is vital to prevent polymerization or "runaway" reactions.
- Genotoxic Impurities (GTIs): Unreacted alkyl halides (Step 1 intermediate) are potential genotoxins. The final step (hydrogenation) usually debrominates trace impurities, but rigorous QC (Limit of Quantitation < 10 ppm) is required for drug substances.

Troubleshooting Guide

- Problem: Low yield in Step 1 (Bromination).
 - Cause: Old NBS or wet solvent.
 - Fix: Recrystallize NBS from water (dry thoroughly) and distill ACN over P₂O₅.
- Problem: Formation of dimer in Step 2.
 - Cause: High concentration of benzyl bromide relative to amine.
 - Fix: Ensure high dilution and slow addition of the bromide to the amine excess, rather than vice versa.

References

- Preparation of EGFR Inhibitors: "Process for the preparation of Osimertinib and intermediates thereof." World Intellectual Property Organization, WO2017134049.
- Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43 (2), pp 271–317.
- Reductive Amination Alternatives: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
- Safety of Benzyl Halides: "Benzyl Bromide Safety Data Sheet." Fisher Scientific.

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Sources

- 1. sphinxesai.com [sphinxesai.com]

- [2. rsc.org \[rsc.org\]](https://www.rsc.org)
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